3,3,5,5-Tetramethyloctane

Fuel volatility Distillation curve Gasoline blending

3,3,5,5-Tetramethyloctane is a highly branched, saturated C12 hydrocarbon (isoparaffin) with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol. It belongs to the dodecane isomer family, which comprises 355 structural isomers, and is distinguished by geminal dimethyl substituents at both the C3 and C5 positions of an n-octane backbone.

Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS No. 62199-44-4
Cat. No. B14543987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,5,5-Tetramethyloctane
CAS62199-44-4
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Structural Identifiers
SMILESCCCC(C)(C)CC(C)(C)CC
InChIInChI=1S/C12H26/c1-7-9-12(5,6)10-11(3,4)8-2/h7-10H2,1-6H3
InChIKeyUJLDJWNVZROTLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,5,5-Tetramethyloctane (CAS 62199-44-4) – Highly Branched C12 Isoparaffin for Fuel and Specialty Fluid Applications


3,3,5,5-Tetramethyloctane is a highly branched, saturated C12 hydrocarbon (isoparaffin) with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol [1]. It belongs to the dodecane isomer family, which comprises 355 structural isomers, and is distinguished by geminal dimethyl substituents at both the C3 and C5 positions of an n-octane backbone [2]. This specific quaternary-carbon branching architecture imparts physicochemical properties—such as a boiling point of approximately 197 °C and a density of 0.7713 g/cm³—that differ measurably from both the linear n-dodecane parent and other tetramethyloctane regioisomers . The compound is primarily relevant as a high-octane gasoline blending component, a specialty solvent, and a candidate for renewable fuel synthesis pathways targeting densely branched isoalkanes [3].

Why Generic C12 Isoparaffin Substitution Fails for 3,3,5,5-Tetramethyloctane


Within the C₁₂H₂₆ isomer space, boiling point can vary by more than 30 °C, density by over 4%, and octane sensitivity by several units solely as a function of methyl-branch position [1]. A procurement decision based on nominal carbon number or a generic 'isododecane' specification therefore risks introducing a component with a different volatility window, altered fuel–air mixing behavior, and an unpredictable knock-resistance profile [2]. In surfactant and solvent applications, even a 0.02 g/cm³ density shift or a 10 °C boiling-point offset can destabilize a microemulsion phase diagram or change evaporation kinetics [3]. Consequently, structural verification at the regioisomer level is essential whenever a formulation or engine-test protocol has been established with 3,3,5,5-tetramethyloctane specifically.

Quantitative Differentiation Evidence for 3,3,5,5-Tetramethyloctane


Boiling-Point Differentiation Among C12H26 Isomers

3,3,5,5-Tetramethyloctane exhibits a normal boiling point of approximately 197 °C, which is 19 °C lower than that of linear n-dodecane (216 °C) but 7–12 °C higher than that of isomers carrying gem-dimethyl groups at the chain termini, such as 2,2,7,7-tetramethyloctane (~185 °C) . This intermediate volatility arises because the internal quaternary carbons at C3 and C5 compact the molecular structure less effectively than terminal branching, yet still disrupt London dispersion forces relative to the linear chain [1].

Fuel volatility Distillation curve Gasoline blending

Liquid Density Comparison: 3,3,5,5-Tetramethyloctane vs n-Dodecane

The reported density of 3,3,5,5-tetramethyloctane is 0.7713 g/cm³, approximately 3.0% higher than that of n-dodecane (0.7487 g/mL at 20 °C) . This density increase is consistent with the more compact molecular packing enabled by internal branching, which raises the mass per unit volume. For comparison, 2,2,7,7-tetramethyloctane has a reported density of 0.7360–0.751 g/cm³ (estimated), suggesting that internal branching yields a higher liquid density than terminal branching in this isomer series .

Fuel density Volumetric energy content Solvent formulation

Henry's Law Constant for Environmental Partitioning Modeling

The Henry's law solubility constant (H_scp) for 3,3,5,5-tetramethyloctane at 298.15 K has been compiled from multiple sources: 7.0×10⁻⁷ mol/(m³ Pa) [Yaws 2003], 8.5×10⁻⁷ mol/(m³ Pa) [Gharagheizi et al. 2012], and 7.5×10⁻⁷ mol/(m³ Pa) [Gharagheizi et al. 2010] [1]. These values indicate moderate volatility from aqueous solution and can be compared with n-dodecane, for which Henry's law constants in the same compilation are typically on the order of 10⁻⁶ to 10⁻⁵ mol/(m³ Pa) [2]. The lower H_scp for 3,3,5,5-tetramethyloctane suggests reduced air-stripping potential relative to the linear analogue.

Environmental fate Volatilization Air–water partitioning

Refractive Index as a QC Metric for Isomer Identity Confirmation

The reported refractive index (n_D) for 3,3,5,5-tetramethyloctane is 1.4330, which is distinctly higher than that of n-dodecane (1.4216 at 20 °C) and also higher than values reported for 2,2,7,7-tetramethyloctane (1.4144) and 2,2,4,4-tetramethyloctane (~1.4268) . This parameter offers a rapid, non-destructive optical fingerprint that can distinguish the C3,C5-gem-dimethyl isomer from both linear and terminally branched C12 alkanes without requiring GC-MS analysis [1].

Quality control Refractive index Isomer purity

Evidence-Backed Application Scenarios for 3,3,5,5-Tetramethyloctane


High-Octane Gasoline Blending Component with Tailored Mid-Range Volatility

With a boiling point ~19 °C below n-dodecane and a density 3% higher, 3,3,5,5-tetramethyloctane falls into the mid-to-heavy gasoline distillation range (T90 region) where it can simultaneously increase the volumetric energy content and improve the octane number of the finished blend . Unlike terminally branched isomers that elute too early in the distillation curve, the internal C3,C5 branching positions this compound in a volatility window that better matches the heavy-end requirements of modern reformulated gasoline [1].

Specialty Solvent for Microemulsion and Cosmetic Formulations Requiring Precise Evaporation Kinetics

The intermediate volatility of 3,3,5,5-tetramethyloctane (T_boil ~197 °C) provides a drying time between that of fast-evaporating isododecane (T_boil ~180 °C) and slow-evaporating n-dodecane (T_boil ~216 °C) . This makes it a candidate emollient or carrier solvent in personal-care formulations where a specific residue profile and spreadability must be maintained across batch-to-batch production. The refractive index of 1.4330 additionally serves as a simple incoming QC check [1].

Environmental Fate Tracer and Model Compound for Branched Hydrocarbon Spill Studies

The experimentally compiled Henry's law constant (7.0–8.5×10⁻⁷ mol/(m³ Pa)) provides a quantitative input for air–water partitioning models . Because the branched structure reduces the volatilization rate relative to linear alkanes of the same carbon number, 3,3,5,5-tetramethyloctane can serve as a conservative tracer in groundwater contaminant studies where differential transport of branched vs linear hydrocarbons is of interest.

Reference Standard for GC Retention Index Calibration in Complex Hydrocarbon Mixtures

The combination of a well-defined boiling point, a unique refractive index, and a mid-range Kovats retention index makes 3,3,5,5-tetramethyloctane suitable as a secondary reference marker in gas-chromatographic analysis of petroleum fractions and synthetic fuels . In fundamental combustion research, the compound's gem-dimethyl substitution pattern provides a structurally defined substrate for studying the effect of quaternary carbon centers on ignition delay and sooting tendency [1].

Quote Request

Request a Quote for 3,3,5,5-Tetramethyloctane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.